- Multiplexing of Combinatorial Chemistry in Antimycin Biosynthesis: Expansion of Molecular Diversity and Utility, Angewandte Chemie, 2013, 52(47), 12308-12312

Cas no 5060-32-2 (Coenzyme A, S-hexanoate)

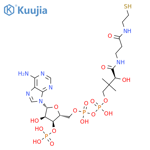

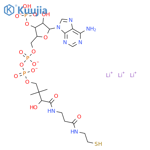

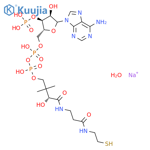

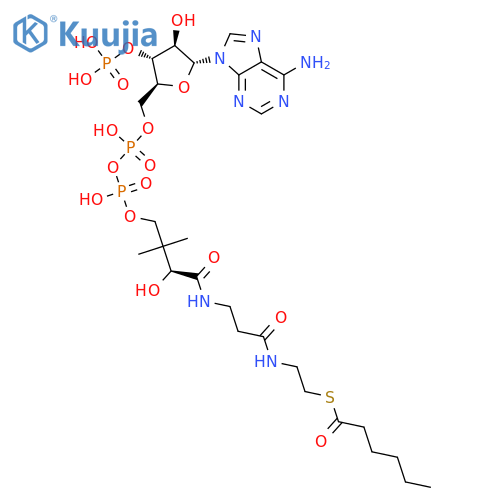

Coenzyme A, S-hexanoate structure

Nome do Produto:Coenzyme A, S-hexanoate

Coenzyme A, S-hexanoate Propriedades químicas e físicas

Nomes e Identificadores

-

- Coenzyme A, S-hexanoate

- [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[3-[2-(2-hexanoylsulfanylethylcarbamoyl)ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-

- Hexanoyl-Coenzyme A

- n-Hexanoyl-CoA

- Hexanoyl-coenzyme A

- Hexanoyl- CoA

- Caproyl-CoA

- Caproyl coenzyme A

- Hexanethioic acid, S-ester with coenzyme A (8CI)

- Coenzyme A, hexanoate (6CI)

- Caproyl coenzyme A

- caproyl-CoA

- C27H46N7O17P3S

- Hexanoyl coenzyme A

- CHEBI:27540

- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexanethioate

- LMFA07050328

- 9-{5-O-[{[{4-[(3-{[2-(Hexanoylsulfanyl)ethyl]imino}-3-hydroxypropyl)imino]-3,4-dihydroxy-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine

- C27-H46-N7-O17-P3-S

- hexanoyl-coenzyme a; (Acyl-CoA); [M+H]+;

- S-hexanoyl-coenzyme-A

- Coenzyme A, hexanoyl-

- C05270

- S-hexanoyl-CoA

- S-(2-(3-((2R)-4-(((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) hexanethioate

- 3'-phosphoadenosine 5'-(3-{(3R)-3-hydroxy-4-[(3-{[2-(hexanoylsulfanyl)ethyl]amino}-3-oxopropyl)amino]-2,2-dimethyl-4-oxobutyl} dihydrogen diphosphate)

- caproyl-coenzyme A

- 5060-32-2

- Hexanoyl-CoA

- DTXSID40964834

- Q27103184

- n-hexanoyl-coenzyme A

- Hexanoyl CoA

- DB02563

- S-Hexanoyl-coenzym-A

- SCHEMBL60392

- n-hexanoyl-CoA

- Hexanethioic acid, S-ester with coenzyme A (8CI)

- NS00070446

- CVD-0019444

- S-{(9R,13R,15S)-17-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-9,13,15-trihydroxy-10,10-dimethyl-13,15-dioxido-4,8-dioxo-12,14,16-trioxa-3,7-diaza-13,15-diphosphaheptadec-1-yl} hexanethioate (non-preferred name)

- BDBM627980

-

- Inchi: InChI=1S/C27H46N7O17P3S/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/t16-,20-,21-,22+,26-/m1/s1

- Chave InChI: OEXFMSFODMQEPE-HDRQGHTBSA-N

- SMILES: CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Propriedades Computadas

- Massa Exacta: 865.18837519g/mol

- Massa monoisotópica: 865.18837519g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 9

- Contagem de aceitadores de ligações de hidrogénio: 22

- Contagem de Átomos Pesados: 55

- Contagem de Ligações Rotativas: 24

- Complexidade: 1450

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 5

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 389Ų

- XLogP3: -3.7

Coenzyme A, S-hexanoate Método de produção

Método de produção 1

Condições de reacção

1.1R:Et3N, S:CH2Cl2, 0°C; 0.5 h, rt

1.2R:HCl, S:H2O

2.1S:Benzene, rt; 4 h, reflux

2.2R:NaOH, S:H2O

3.1S:PhMe, 48 h, rt

4.1S:H2O, S:THF, overnight, rt, pH 8.5

5.1R:NaHCO3, C:Coenzyme II, reduced, S:H2O, 0.5 h, 30°C, pH 7

5.2R:Cl3CCO2H, S:H2O

1.2R:HCl, S:H2O

2.1S:Benzene, rt; 4 h, reflux

2.2R:NaOH, S:H2O

3.1S:PhMe, 48 h, rt

4.1S:H2O, S:THF, overnight, rt, pH 8.5

5.1R:NaHCO3, C:Coenzyme II, reduced, S:H2O, 0.5 h, 30°C, pH 7

5.2R:Cl3CCO2H, S:H2O

Referência

Método de produção 2

Condições de reacção

1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt

Referência

- Harnessing the Chemical Activation Inherent to Carrier Protein-Bound Thioesters for the Characterization of Lipopeptide Fatty Acid Tailoring Enzymes, Journal of the American Chemical Society, 2008, 130(8), 2656-2666

Método de produção 3

Condições de reacção

1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt

2.1R:S:H2O, overnight, 37°C, pH 7.5

2.1R:S:H2O, overnight, 37°C, pH 7.5

Referência

- Extending Carbon Chain Length of 1-Butanol Pathway for 1-Hexanol Synthesis from Glucose by Engineered Escherichia coli, Journal of the American Chemical Society, 2011, 133(30), 11399-11401

Método de produção 4

Condições de reacção

1.1R:R:MgCl2, R:Glycerol, R:C:9013-18-7, S:H2O, 60 min, 25°C

1.2R:HCO2H

1.2R:HCO2H

Referência

- Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit, Journal of Biological Chemistry, 2015, 290(45), 26994-27011

Método de produção 5

Condições de reacção

1.1R:MgCl2, R:C:9013-18-7, S:H2O, 30 min, 25°C, pH 8.0

1.2R:Cl3CCO2H, S:H2O, 25°C

1.2R:Cl3CCO2H, S:H2O, 25°C

Referência

- A Three Enzyme Pathway for 2-Amino-3-hydroxycyclopent-2-enone Formation and Incorporation in Natural Product Biosynthesis, Journal of the American Chemical Society, 2010, 132(18), 6402-6411

Método de produção 6

Método de produção 7

Condições de reacção

1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt

Referência

- Baeyer-Villiger Oxidation of Acyl Carrier Protein-Tethered Thioester to Acyl Carrier Protein-Linked Thiocarbonate Catalyzed by a Monooxygenase Domain in FR901464 Biosynthesis, ACS Catalysis, 2013, 3(3), 444-447

Método de produção 8

Condições de reacção

1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C

1.2R:ClCO2Et, 1 h, 23°C

1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C

1.4R:HCl, S:H2O, 23°C, pH 3-5

1.2R:ClCO2Et, 1 h, 23°C

1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C

1.4R:HCl, S:H2O, 23°C, pH 3-5

Referência

- Point Mutations (Q19P and N23K) Increase the Operational Solubility of a 2α-O-Benzoyltransferase that Conveys Various Acyl Groups from CoA to a Taxane Acceptor, Journal of Natural Products, 2010, 73(2), 151-159

Método de produção 9

Condições de reacção

1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C

1.2R:ClCO2Et, 1 h, 23°C

1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C

1.4R:HCl, S:H2O, pH 3-5

1.2R:ClCO2Et, 1 h, 23°C

1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C

1.4R:HCl, S:H2O, pH 3-5

Referência

- An N-Aroyltransferase of the BAHD Superfamily Has Broad Aroyl CoA Specificity in Vitro with Analogues of N-Dearoylpaclitaxel, Journal of the American Chemical Society, 2009, 131(16), 5994-6002

Método de produção 10

Coenzyme A, S-hexanoate Raw materials

- Coenzyme A sodium salt hydrate

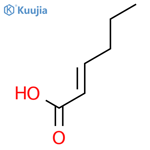

- trans-Hex-2-enoic acid

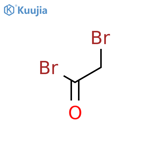

- 2-BROMOACETYL BROMIDE

- Coenzyme A Trilithium Salt

- Coenzyme A

Coenzyme A, S-hexanoate Preparation Products

Coenzyme A, S-hexanoate Literatura Relacionada

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

5060-32-2 (Coenzyme A, S-hexanoate) Produtos relacionados

- 1264-52-4(Octanoyl Coenzyme A)

- 1763-10-6(Coenzyme A, S-hexadecanoate)

- 188824-37-5(Coenzyme A,S-(9Z)-9-octadecenoate, monolithium salt (9CI))

- 102029-73-2(Acetyl Coenzyme A trisodium)

- 108347-97-3(Succinyl Coenzyme A Sodium)

- 187100-75-0(Coenzyme A,S-tetradecanoate, lithium salt (9CI))

- 1716-06-9(Coenzyme A, S-(9Z)-9-octadecenoate)

- 85-61-0(Coenzyme A)

- 117739-40-9(2-Naphthalenecarboxamide, N-(4-cyanophenyl)-3-hydroxy-)

- 82872-99-9(Propanoic acid, 3-(4-methoxyphenoxy)-, ethyl ester)

Fornecedores recomendados

atkchemica

Membro Ouro

CN Fornecedor

Reagente

Handan Zechi Trading Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membro Ouro

CN Fornecedor

Reagente

Hubei Cuiyuan Biotechnology Co.,Ltd

Membro Ouro

CN Fornecedor

Reagente

Shanghai Jinhuan Chemical CO., LTD.

Membro Ouro

CN Fornecedor

A granel